molecular formula C34H26N2O10 B11640944 1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate

1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate

Katalognummer: B11640944
Molekulargewicht: 622.6 g/mol
InChI-Schlüssel: BTHRYXNUMUJABY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE is a complex organic compound characterized by multiple benzoyloxy groups and a piperazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine core, followed by the introduction of benzoyloxy groups through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5,6-TRIS(BENZOYLOXY)-1,4-DIFORMYLPIPERAZIN-2-YL BENZOATE is unique due to its specific arrangement of benzoyloxy groups and the piperazine core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C34H26N2O10

Molekulargewicht

622.6 g/mol

IUPAC-Name

(3,5,6-tribenzoyloxy-1,4-diformylpiperazin-2-yl) benzoate

InChI

InChI=1S/C34H26N2O10/c37-21-35-27(43-31(39)23-13-5-1-6-14-23)28(44-32(40)24-15-7-2-8-16-24)36(22-38)30(46-34(42)26-19-11-4-12-20-26)29(35)45-33(41)25-17-9-3-10-18-25/h1-22,27-30H

InChI-Schlüssel

BTHRYXNUMUJABY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2C(N(C(C(N2C=O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C=O)OC(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.